molecular formula C5H5N5S B043378 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine CAS No. 23771-52-0

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

Cat. No. B043378
CAS RN: 23771-52-0
M. Wt: 167.19 g/mol
InChI Key: YJMNLDSYAAJOPX-UHFFFAOYSA-N
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Description

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMP) is a heterocyclic compound that is of great interest to scientists and researchers due to its potential applications in a wide range of fields. It is a derivative of pyrazolo[3,4-d]pyrimidine, which is a 5-membered ring system containing nitrogen, sulfur, and carbon atoms. 4-AMP is a highly versatile compound with many potential uses in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

properties

IUPAC Name

4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNLDSYAAJOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=S)NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178447
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

CAS RN

23771-52-0
Record name 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione
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URL https://commonchemistry.cas.org/detail?cas_rn=23771-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023771520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23771-52-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine interact with xanthine oxidase, and what are the downstream effects of this interaction?

A1: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine acts as a mixed (competitive-non-competitive) inhibitor of xanthine oxidase []. This means it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to catalyze the oxidation of xanthine to uric acid. This inhibition leads to a decrease in uric acid production, which could be beneficial in conditions where excess uric acid is a concern, such as gout.

Q2: What is the structure-activity relationship (SAR) observed within the pyrazolopyrimidine series for xanthine oxidase inhibition?

A2: Research indicates that the presence of specific functional groups within the pyrazolopyrimidine scaffold influences inhibitory activity against xanthine oxidase []. For example, the 4-amino substituent and the 6-mercapto group in 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine appear crucial for potent inhibition. Comparing its activity to other analogues reveals that modifications at these positions can significantly impact the inhibitory potency. Further investigation into the SAR of this compound series could guide the development of more potent and selective xanthine oxidase inhibitors.

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